2-(Piperidin-1-yl)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C15H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperidine ring attached to the quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Piperidin-1-yl)quinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by the reaction of the resulting aldehydes with piperidine . Another method involves the Claisen-Schmidt condensation reaction between 2-(morpholine-piperidine-pyrrolidine-thiomorpholine) substituted quinoline-3-carbaldehyde and 1-(2-methyl-4-phenylquinolin-3-yl) ethan-1-one derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize solvent-free or catalyst-free conditions to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Acylation: Introduction of an acyl group into the molecule.
Sulfonylation: Introduction of a sulfonyl group.
Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition: Formation of five-membered ring heterocycles.
Reductive Amination: Conversion of aldehydes or ketones to amines.
Grignard Reaction: Formation of carbon-carbon bonds.
Kabachnik-Fields Reaction: Formation of α-aminophosphonates
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, sodium hydroxide, ethanol, and various catalysts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Piperidin-1-yl)quinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential antimalarial agents and cholinesterase inhibitors
Materials Science: It is employed in the synthesis of novel bis-quinolin-3-yl chalcones with unique photophysical properties.
Biological Research: It is used as a biochemical tool in proteomics research.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, the ether linkage between quinoline and piperidine is crucial for its inhibitory effect on certain enzymes . Additionally, its structure-activity relationship studies indicate that the position of nitrogen atoms in the core moiety significantly affects its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-1-yl)quinoline-3-carbaldehyde: Similar in structure but contains a morpholine ring instead of a piperidine ring.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: Contains a piperazine ring instead of a piperidine ring.
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: A quinoline derivative with potent antimalarial activity.
Uniqueness
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is unique due to its specific combination of a piperidine ring and a quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-piperidin-1-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFBQJVPRFXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.